2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
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Overview
Description
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a complex organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves multiple steps. The key steps include the formation of the pyrazole ring, introduction of the bromine and trifluoromethyl groups, and the final coupling with the acetamide moiety. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bromine and trifluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, typically involving reagents like sodium azide or potassium cyanide.
Coupling Reactions: The pyrazole rings can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Scientific Research Applications
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include:
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: This compound shares the trifluoromethyl group but differs in the ring structure and other substituents.
2-bromo-4-cyclopropyl-5-(trifluoromethyl)pyridine: Similar in having the bromine and trifluoromethyl groups, but with a pyridine ring instead of a pyrazole ring.
Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate: This compound also contains a trifluoromethyl group and a pyrazole ring but differs in the overall structure and substituents.
The uniqueness of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23BrF3N5O |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H23BrF3N5O/c1-5-26-11(3)13(10(2)23-26)8-25(4)14(28)9-27-16(12-6-7-12)15(19)17(24-27)18(20,21)22/h12H,5-9H2,1-4H3 |
InChI Key |
GPXZIDCHVSXJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C |
Origin of Product |
United States |
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